molecular formula C24H26N6 B12379986 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine

4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine

Cat. No.: B12379986
M. Wt: 398.5 g/mol
InChI Key: OVOYRPVIZNJKHS-UHFFFAOYSA-N
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Description

4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

The synthesis of 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Substitution reactions:

    Cyclohexane-1,4-diamine attachment: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with cyclohexane-1,4-diamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to study its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related compounds and to identify new drug targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine include other imidazo[1,2-a]pyridine derivatives, such as:

Properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine

InChI

InChI=1S/C24H26N6/c1-16-13-27-24(28-20-10-8-19(25)9-11-20)29-23(16)21-14-26-22-12-7-18(15-30(21)22)17-5-3-2-4-6-17/h2-7,12-15,19-20H,8-11,25H2,1H3,(H,27,28,29)

InChI Key

OVOYRPVIZNJKHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN=C3N2C=C(C=C3)C4=CC=CC=C4)NC5CCC(CC5)N

Origin of Product

United States

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